molecular formula C13H11NO3 B6387012 4-(2-Hydroxymethylphenyl)picolinic acid, 95% CAS No. 1261967-65-0

4-(2-Hydroxymethylphenyl)picolinic acid, 95%

Cat. No. B6387012
CAS RN: 1261967-65-0
M. Wt: 229.23 g/mol
InChI Key: CFKCQBMLMIGGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxymethylphenyl)picolinic acid (HMPA) is an organic compound with a wide range of applications. It is a derivative of picolinic acid, a naturally occurring compound found in many plants and animals, and is used in a variety of industries, including pharmaceuticals, cosmetics, and food production. HMPA has been studied extensively in recent years, and its unique properties have been found to be useful in many scientific research applications.

Scientific Research Applications

4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to be useful in a variety of scientific research applications. It has been used in the production of polymers, such as polyurethanes, and has been used to study the structure and function of proteins. 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has also been used in the production of antibiotics and antifungal agents, and its ability to chelate metal ions has been studied in the field of biochemistry. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used to study the effect of drugs on the human body, and it has been used to study the structure and function of enzymes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% is not well understood, but it is believed to be related to its ability to chelate metal ions. It has been found to bind to metal ions, such as calcium and magnesium, which can affect the structure and function of proteins. It has also been found to interact with other molecules, such as DNA, which can affect the function of enzymes. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, and it has been found to have anti-inflammatory and analgesic properties. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the production of reactive oxygen species, which can help protect cells from damage caused by free radicals. Finally, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

4-(2-Hydroxymethylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound, and it has a wide range of applications in scientific research. However, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% also has some limitations. It can be toxic if ingested, and it can be difficult to control the concentration of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% can interact with other molecules, which can affect the results of experiments.

Future Directions

There are a number of potential future directions for research involving 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. Another potential direction is to investigate the potential use of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer’s. Finally, further research could be conducted to investigate the potential use of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% as a drug delivery system.

Synthesis Methods

4-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including chemical and enzymatic synthesis. Chemical synthesis involves the reaction of 2-hydroxy-methyl-phenyl-picolinic acid with a base, such as sodium hydroxide, to produce 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. Enzymatic synthesis involves the use of enzymes, such as aminopeptidase, to catalyze the reaction of 2-hydroxy-methyl-phenyl-picolinic acid with a base. Both methods produce 4-(2-Hydroxymethylphenyl)picolinic acid, 95% in high yields, and the product is often purified using column chromatography.

properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKCQBMLMIGGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxymethylphenyl)picolinic acid

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